molecular formula C10H11ClN2OS B2434015 2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 742118-88-3

2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2434015
CAS RN: 742118-88-3
M. Wt: 242.72
InChI Key: FUAYKDNIULHSBI-UHFFFAOYSA-N
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Description

2-(1-Chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CEDTP) is a synthetic compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as the advantages and limitations for laboratory experiments.

Scientific Research Applications

Anticancer Properties

The compound has demonstrated promising anticancer activity. In a study by Sroor et al., a series of pyrrolo[2,3-d]pyrimidine derivatives containing chlorine atoms at positions 4 and 6 were synthesized. Among these, compounds 14a, 16b, and 18b exhibited significant activity against MCF7 breast cancer cells, with IC50 values of 1.7, 5.7, and 3.4 μg/ml, respectively. Compound 17 also showed cytotoxic effects against HePG2 and PACA2 cell lines .

Metal-Free Chalcogenation

In a separate study, a metal-free C-3 chalcogenation method was devised for synthesizing 3-ArS/ArSe derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one. This approach provides diversely orchestrated compounds with high yields .

Kinase Inhibitors

Halogenated ‘(E )-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized as potential kinase inhibitors. These compounds hold promise for targeted therapy .

properties

IUPAC Name

2-(1-chloroethyl)-5,6-dimethyl-3H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2OS/c1-4-6(3)15-10-7(4)9(14)12-8(13-10)5(2)11/h5H,1-3H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAYKDNIULHSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)C(C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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